8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14040206
InChI: InChI=1S/C14H13N3/c1-10(13-8-15-9-17-13)12-6-2-4-11-5-3-7-16-14(11)12/h2-10H,1H3,(H,15,17)
SMILES:
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline

CAS No.:

Cat. No.: VC14040206

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline -

Specification

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name 8-[1-(1H-imidazol-5-yl)ethyl]quinoline
Standard InChI InChI=1S/C14H13N3/c1-10(13-8-15-9-17-13)12-6-2-4-11-5-3-7-16-14(11)12/h2-10H,1H3,(H,15,17)
Standard InChI Key IIQQWZQTXDISRD-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC2=C1N=CC=C2)C3=CN=CN3

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

8-[1-(1H-Imidazol-4-yl)-ethyl]-quinoline features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with an ethyl-linked imidazole substituent at the 8-position. The IUPAC name, 8-[1-(1H-imidazol-5-yl)ethyl]quinoline, reflects this arrangement . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃
Molecular Weight223.27 g/mol
SMILES NotationCC(C₁=CC=CC₂=C₁N=CC=C₂)C₃=CN=CN₃
InChI KeyIIQQWZQTXDISRD-UHFFFAOYSA-N
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors3 (quinoline N, imidazole N)

The planar quinoline system enables π-π stacking interactions, while the imidazole moiety introduces hydrogen-bonding capability and metal-coordination potential .

Crystallographic and Conformational Insights

Although direct crystallographic data for 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline is unavailable, analogous ferrocene-imidazole-quinoline hybrids demonstrate coplanar arrangements between substituted cyclopentadienyl and pyrimidyl rings, with dihedral angles <5° . Such structural rigidity suggests that the ethyl linker in 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline may adopt a staggered conformation to minimize steric clash between the quinoline and imidazole rings.

Synthetic Methodologies and Catalytic Pathways

Borrowing Hydrogen (BH) Cyclization

Iridium-catalyzed BH cyclization represents a promising route for synthesizing quinoline derivatives. In this tandem process, 2-aminobenzyl alcohols react with ketones via dehydrogenation, condensation, and reduction steps to form substituted quinolines . For 8-substituted variants, steric hindrance from ortho-substituted acetophenones may necessitate optimized catalysts, such as NHC-Ir complexes, to achieve moderate yields (40–95%) .

Copper-Mediated Coupling Reactions

PrCuCl catalysts in DMSO enable the coupling of 2-aminobenzylic alcohols with terminal alkynes, yielding quinolines through C–H activation and vinylbenzenamine intermediates . This method’s regioselectivity and compatibility with electron-donating/halogen substituents make it viable for synthesizing 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline precursors.

Derivatization Strategies

The electron-rich C-5 position of the quinoline ring undergoes electrophilic substitution, while the imidazole NH site permits alkylation or metal coordination . For example, imidazo[4,5-c]quinoline derivatives—structurally related to the target compound—are synthesized via nucleophilic aromatic substitution of chloroquinolines with imidazoles .

Applications in Medicinal Chemistry and Drug Design

Antiviral Drug Candidates

The compound’s dual heterocyclic architecture positions it as a lead structure for non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors. Patent EP0145340B1 highlights the efficacy of imidazo-quinoline amines against HSV-1, suggesting analogous applications for 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline derivatives .

Catalytic Ligands in Organic Synthesis

NHC-Ir complexes derived from imidazole-containing quinolines show high activity in dehydrogenative cyclization reactions . Functionalization of the ethyl linker could tune steric/electronic properties for tailored catalysis.

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